stannane CAS No. 677796-62-2](/img/structure/B12528426.png)
[2-(Methylsulfanyl)phenyl](triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)phenylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)phenylstannane typically involves the reaction of triphenyltin chloride with 2-(methylsulfanyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents. The general reaction scheme is as follows:
Ph3SnCl+C6H4(Li)SMe→Ph3SnC6H4(SMe)+LiCl
Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)phenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: 2-(Methylsulfanyl)phenylstannane can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various organotin hydrides.
Substitution: The phenyl groups attached to the tin atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
科学研究应用
Chemistry:
Catalysis: 2-(Methylsulfanyl)phenylstannane is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including 2-(Methylsulfanyl)phenylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.
作用机制
The mechanism by which 2-(Methylsulfanyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and catalytic properties.
相似化合物的比较
Triphenyltin Chloride: Similar in structure but lacks the methylsulfanyl group.
Tributyltin Hydride: Another organotin compound used in radical reactions.
Triphenylphosphine: While not an organotin compound, it shares similar applications in catalysis.
Uniqueness:
- The presence of the methylsulfanyl group in 2-(Methylsulfanyl)phenylstannane imparts unique chemical reactivity and biological activity compared to other organotin compounds.
- Its ability to undergo specific oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
677796-62-2 |
|---|---|
分子式 |
C25H22SSn |
分子量 |
473.2 g/mol |
IUPAC 名称 |
(2-methylsulfanylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7S.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
InChI 键 |
ZBABEMUNDPCJTO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


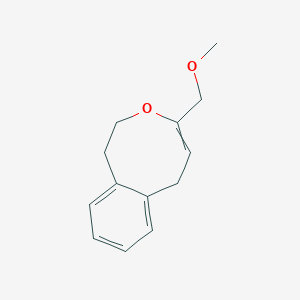
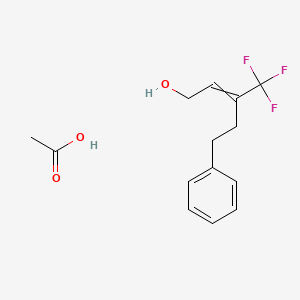

![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)

![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
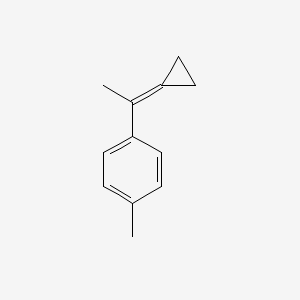
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
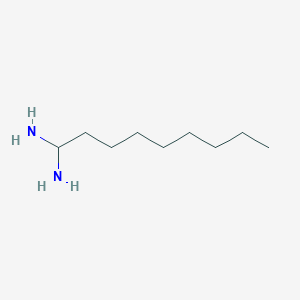
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
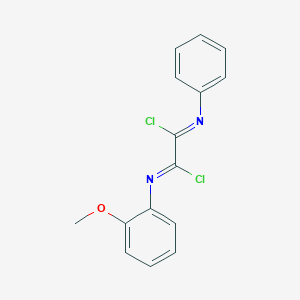

![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
